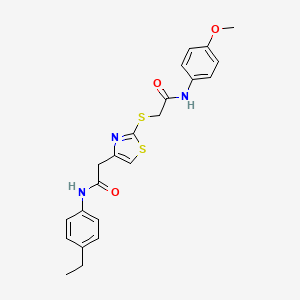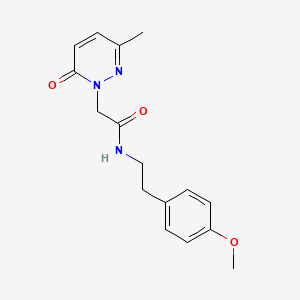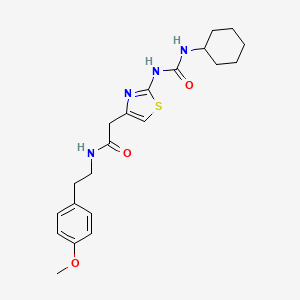
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide is a novel chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, it can modulate the immune response and reduce inflammation in various tissues. Furthermore, it can protect neurons from oxidative stress and prevent neurodegeneration.
Biochemical and Physiological Effects:
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide has various biochemical and physiological effects. It can inhibit the activity of various enzymes, including kinases and proteases, that are involved in the growth and proliferation of cancer cells. Additionally, it can modulate the immune response and reduce inflammation in various tissues. Furthermore, it can protect neurons from oxidative stress and prevent neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide in lab experiments is its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has shown promising results in preclinical studies, indicating its potential efficacy in humans. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the research on 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide. One of the future directions is to investigate its potential applications in the treatment of other diseases, including cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to understand its mechanism of action and identify its molecular targets. Furthermore, the development of more efficient and cost-effective synthesis methods can facilitate the production of this compound for further research and potential clinical applications.
Conclusion:
In conclusion, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide is a novel chemical compound with potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it has shown promising results in preclinical studies. Further research is needed to understand its molecular targets and identify more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide can be achieved through a multistep process. The first step involves the synthesis of 2-aminothiazole, which is then reacted with cyclohexyl isocyanate to form 2-(3-cyclohexylureido)thiazole. The second step involves the reaction of 2-(3-cyclohexylureido)thiazole with 4-methoxyphenethylamine to form 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide.
Scientific Research Applications
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide has potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Recent studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, it has anti-inflammatory properties and can reduce inflammation in various tissues. Furthermore, it has shown promising results in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-28-18-9-7-15(8-10-18)11-12-22-19(26)13-17-14-29-21(24-17)25-20(27)23-16-5-3-2-4-6-16/h7-10,14,16H,2-6,11-13H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLDFRARBAZBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2912690.png)
![2-[4-(3-acetylphenyl)sulfonylpiperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2912692.png)
![5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2912693.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine](/img/structure/B2912694.png)
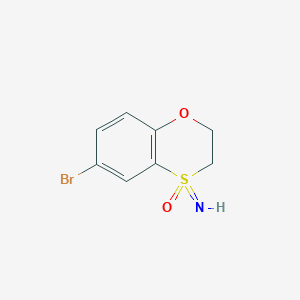
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2912697.png)

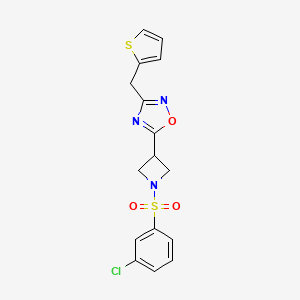

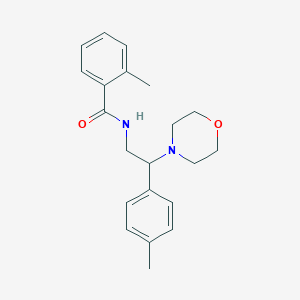
![4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2912705.png)
